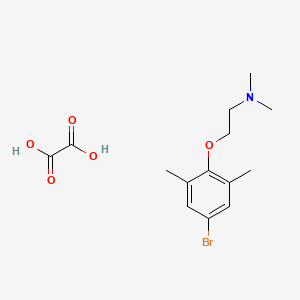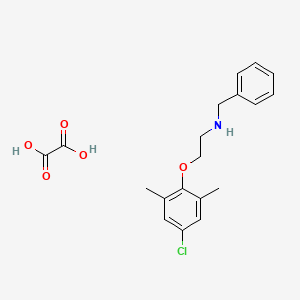![molecular formula C18H19N3O4 B4039624 N-[4-(isobutyrylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B4039624.png)
N-[4-(isobutyrylamino)phenyl]-4-methyl-3-nitrobenzamide
Overview
Description
N-[4-(isobutyrylamino)phenyl]-4-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C18H19N3O4 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.13755610 g/mol and the complexity rating of the compound is 495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
Research on N-Phenyl-benzamide derivatives demonstrates their effectiveness as corrosion inhibitors for mild steel in acidic environments. The study found that substituents such as nitro groups affect the inhibition behavior, with electron-withdrawing groups decreasing efficiency. These compounds were shown to act as cathodic type corrosion inhibitors, offering a potential application in protecting steel structures against corrosion (Mishra et al., 2018).
Material Science and Polymer Synthesis
The synthesis of novel polyimides incorporating amide structures, such as those derived from benzamide compounds, showcases the utility of these compounds in creating thermally stable polymers. This research underlines the significance of benzamide derivatives in developing materials with enhanced performance characteristics for industrial applications (Mehdipour-Ataei et al., 2004).
Molecular Docking and Antibacterial Evaluation
A study on the synthesis and molecular docking of benzamide derivatives explores their antibacterial properties. This research emphasizes the potential pharmaceutical application of such compounds in the development of new antibacterial agents. The study underscores the role of molecular docking in understanding the interaction between benzamide derivatives and bacterial proteins, pointing towards a methodical approach in drug discovery (Ravichandiran et al., 2015).
Photostability Enhancement in Pharmaceuticals
Research on co-crystals of antibiotic drugs with benzamide derivatives highlights the potential of these compounds in enhancing the photostability and physicochemical properties of pharmaceuticals. This application is critical in improving the shelf life and efficacy of drugs, showcasing the versatility of benzamide derivatives in pharmaceutical formulation (Vangala et al., 2012).
Properties
IUPAC Name |
4-methyl-N-[4-(2-methylpropanoylamino)phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-11(2)17(22)19-14-6-8-15(9-7-14)20-18(23)13-5-4-12(3)16(10-13)21(24)25/h4-11H,1-3H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEIHQYCJAXKSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-1-[4-(3-methyl-5-propan-2-ylphenoxy)butyl]piperidine;oxalic acid](/img/structure/B4039569.png)
![1-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid](/img/structure/B4039571.png)
![2-(2-naphthyl)-2-oxoethyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4039579.png)
![1-[4-(2-Ethylphenoxy)butyl]-3-methylpiperidine;oxalic acid](/img/structure/B4039581.png)
![2-methoxyethyl (2Z)-7-methyl-3-oxo-5-(4-propoxyphenyl)-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4039588.png)

![N-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}-2-butanamine oxalate](/img/structure/B4039601.png)

![4-[2-(4-Chloro-2-methylphenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4039645.png)
![10-bromo-6-(2-chlorophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4039647.png)
![methyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4039648.png)
![4-[2-(3,4-dichlorophenoxy)ethyl]-2,6-dimethylmorpholine oxalate](/img/structure/B4039650.png)
![4-morpholin-4-yl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B4039655.png)
